molecular formula C12H10ClNO B11882599 1-(2-Chloro-8-methylquinolin-3-yl)ethanone

1-(2-Chloro-8-methylquinolin-3-yl)ethanone

Cat. No.: B11882599
M. Wt: 219.66 g/mol
InChI Key: PZSMOOMVFHZFLT-UHFFFAOYSA-N
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Description

1-(2-Chloro-8-methylquinolin-3-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the 2-position and a methyl group at the 8-position, along with an ethanone group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-8-methylquinolin-3-yl)ethanone typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Methylation: The methyl group at the 8-position can be introduced via alkylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

    Ethanone Group Introduction: The ethanone group can be introduced through acylation reactions using acetyl chloride (CH3COCl) or acetic anhydride ((CH3CO)2O) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-8-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: 1-(2-Chloro-8-methylquinolin-3-yl)ethanol.

    Substitution: 1-(2-Amino-8-methylquinolin-3-yl)ethanone or 1-(2-Mercapto-8-methylquinolin-3-yl)ethanone.

Scientific Research Applications

1-(2-Chloro-8-methylquinolin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-8-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 8-Methylquinoline
  • 3-Acetylquinoline

Comparison

1-(2-Chloro-8-methylquinolin-3-yl)ethanone is unique due to the presence of both chlorine and methyl substituents on the quinoline ring, along with an ethanone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may lack one or more of these substituents, resulting in different reactivity and biological activities.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

1-(2-chloro-8-methylquinolin-3-yl)ethanone

InChI

InChI=1S/C12H10ClNO/c1-7-4-3-5-9-6-10(8(2)15)12(13)14-11(7)9/h3-6H,1-2H3

InChI Key

PZSMOOMVFHZFLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)C

Origin of Product

United States

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